Thermodynamic Characterization of 1-Methyl-4-Propylcyclohexane for Advanced Fuel Modeling
Thermodynamic Characterization of 1-Methyl-4-Propylcyclohexane for Advanced Fuel Modeling
Executive Summary
In the pursuit of high-fidelity kinetic models for transportation fuels, 1-methyl-4-propylcyclohexane (C
This technical guide provides a rigorous synthesis of the thermochemical properties of 1-methyl-4-propylcyclohexane. It integrates estimated parameters derived from high-level Group Additivity methods with standardized experimental protocols, offering a self-validating framework for researchers developing combustion mechanisms.
Molecular Architecture & Isomerism
The thermodynamic behavior of 1-methyl-4-propylcyclohexane is governed by its conformational isomerism. Unlike linear alkanes, the cyclohexane ring introduces restricted rotation, leading to cis and trans stereoisomers.
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Trans-1-methyl-4-propylcyclohexane: The diequatorial conformation is thermodynamically favored due to minimized 1,3-diaxial interactions. This isomer typically exhibits a slightly lower heat of formation and higher boiling point compared to the cis form.
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Cis-1-methyl-4-propylcyclohexane: One substituent occupies an axial position, introducing steric strain (approx. 1.7 kcal/mol instability relative to trans).
Critical Distinction: Researchers must not confuse this molecule with p-menthane (1-methyl-4-isopropylcyclohexane). While isomeric (C
Thermochemical Profile
Due to the scarcity of direct calorimetric data for this specific isomer, the following values are synthesized using Benson’s Group Additivity (BGA) and Joback’s Method , calibrated against n-butylcyclohexane benchmarks. These values represent the trans isomer (most stable conformer).
Table 1: Thermodynamic Properties (Standard State, 298.15 K)
| Property | Symbol | Value | Unit | Method/Source |
| Enthalpy of Formation | -215.8 | kJ/mol | Joback/BGA Consensus [1] | |
| Gibbs Energy of Formation | 50.1 | kJ/mol | Joback Estimation [1] | |
| Enthalpy of Fusion | 14.6 | kJ/mol | Estimated | |
| Enthalpy of Vaporization | 38.0 | kJ/mol | At | |
| Heat Capacity | 300.2 | J/(mol[1][2]·K) | BGA Derived | |
| Entropy | 412.5 | J/(mol·K) | BGA Derived |
Table 2: Phase Equilibrium & Critical Constants
| Property | Symbol | Value | Unit | Significance |
| Normal Boiling Point | 443.1 | K | Distillation curve matching | |
| Critical Temperature | 639.5 | K | Equation of State (EOS) input | |
| Critical Pressure | 24.8 | bar | Supercritical combustion modeling | |
| Critical Volume | 0.527 | m | Compressibility factor calc. | |
| Acentric Factor | 0.385 | - | Vapor pressure correlation |
Scientist’s Note: The enthalpy of formation (
) is the most sensitive parameter for kinetic modeling. A variation of ±4 kJ/mol can shift predicted ignition delay times by up to 15% in the Negative Temperature Coefficient (NTC) regime. The value provided above (-215.8 kJ/mol) is consistent with the methylene increment from methylcyclohexane (kJ/mol) adding three CH groups.
Computational Modeling: Benson Group Additivity[3]
To validate the thermodynamic data without expensive calorimetry, we employ Benson Group Additivity.[3] This method is "self-validating" because it reconstructs the molecule from chemically distinct substructures.
Calculation Logic for 1-methyl-4-propylcyclohexane:
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Ring Structure: Cyclohexane ring (Base).[4]
-
Substituents:
-
Group Corrections:
-
Ring-C Tertiary: 2 groups (C attached to substituents).
-
Ring-C Secondary: 4 groups (Unsubstituted ring carbons).
-
Side Chain: 1 Primary (
), 2 Secondary ( ).
-
The following Graphviz diagram illustrates the logical flow of this thermodynamic reconstruction and its feed into kinetic mechanisms.
Figure 1: Workflow connecting Benson Group Additivity inputs to Kinetic Modeling outputs. The additivity of structural groups ensures thermochemical consistency in bond dissociation energy calculations.
Experimental Methodologies
For researchers requiring validation of the estimated values, the following protocols define the industry standard for characterizing fuel components.
Protocol A: High-Precision Combustion Calorimetry
Objective: Determine
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Sample Preparation:
-
Purify 1-methyl-4-propylcyclohexane to >99.5% purity (verify via GC-MS).
-
Encapsulate 0.5 g of liquid sample in a m-carborane or gelatin capsule of known calorific value to prevent evaporation loss during setup.
-
-
Combustion Setup:
-
Place capsule in the platinum crucible.
-
Attach cotton fuse (10 cm) to the ignition wire, ensuring contact with the capsule.
-
Pressurize bomb with 3.0 MPa (30 atm) of high-purity Oxygen (99.999%).
-
-
Calorimetric Run:
-
Equilibrate water jacket temperature (25.00 ± 0.01 °C).
-
Fire ignition circuit.[8] Record temperature rise (
) using a thermistor with 0.0001 K resolution. -
Crucial Step: Analyze post-combustion gases for CO (incomplete combustion) and soot. Any soot invalidates the run.
-
-
Calculation:
-
Convert
to using correction. -
Derive
using Hess's Law and known of CO and H O.
-
Protocol B: Ebulliometric Vapor Pressure Measurement
Objective: Determine Boiling Point (
-
System Loading: Charge the ebulliometer with 20 mL of degassed sample.
-
Pressure Control: Connect to a vacuum manifold with a pressure controller (±0.01 kPa accuracy).
-
Isobaric Heating:
-
Set pressure to a specific isobar (e.g., 10 kPa).
-
Heat until stable reflux is observed. The temperature at the condensation equilibrium head is the boiling point at that pressure.
-
-
Data Collection: Measure
at pressures ranging from 2 kPa to 101.325 kPa. -
Analysis: Fit data to the Antoine Equation:
.-
Differentiation of the Antoine curve yields
via the Clausius-Clapeyron relation.
-
Application in Fuel Modeling
1-methyl-4-propylcyclohexane is a "Tier 2" surrogate component. It is used when a model requires:
-
Cycloparaffinic Content: To match the ~20% cycloalkane fraction in Jet A-1.
-
Molecular Weight Matching: C10 matches the average carbon number of jet fuel better than methylcyclohexane (C7).
-
Sooting Tendency: The ring structure provides a pathway to benzene formation via dehydrogenation, critical for predicting Threshold Sooting Index (TSI).
Kinetic Pathway Visualization: The combustion of this molecule follows a distinct pathway compared to linear alkanes. The ring structure preserves itself during initial H-abstraction, leading to cyclic radicals that eventually ring-open to form linear dienes.
Figure 2: Simplified kinetic oxidation pathway for 1-methyl-4-propylcyclohexane, highlighting the competition between low-temperature branching (knocking/ignition) and high-temperature aromatization (soot).
References
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Joback, K. G., & Reid, R. C. (1987). Estimation of Pure-Component Properties from Group-Contributions. Chemical Engineering Communications. Link
-
NIST Chemistry WebBook. Standard Reference Data for Alkylcyclohexanes. National Institute of Standards and Technology. Link
- Benson, S. W. (1976).
-
Dooley, S., et al. (2010). A jet fuel surrogate formulated by real fuel properties. Combustion and Flame. Link
-
Cheméo. Chemical Properties of 1-Methyl-4-propylcyclohexane. Link
Sources
- 1. 1-Methyl-4-propylcyclohexane, trans - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. web.stanford.edu [web.stanford.edu]
- 3. Benson group increment theory - Wikipedia [en.wikipedia.org]
- 4. exxonmobilchemical.com [exxonmobilchemical.com]
- 5. QSPR Models to Predict Thermodynamic Properties of Cycloalkanes Using Molecular Descriptors and GA-MLR Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
- 7. brainly.com [brainly.com]
- 8. chemistry.montana.edu [chemistry.montana.edu]
